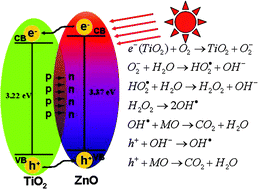A highly efficient TiO2@ZnO n–p–n heterojunction nanorod photocatalyst
Nanoscale Pub Date: 2012-11-16 DOI: 10.1039/C2NR33109H
Abstract
Shell@core-nanostructured TiO2@ZnO n–p–n heterojunction


Recommended Literature
- [1] Enzyme-responsive copper sulphidenanoparticles for combined photoacoustic imaging, tumor-selective chemotherapy and photothermal therapy†
- [2] Back cover
- [3] Back cover
- [4] Novel approach for mono-segmented flow micro-titration with sequential injection using a lab-on-valve system: a model study for the assay of acidity in fruit juices
- [5] Ancient pigment to treasure: Prussian blue as a cheap solid cyanide/nitrogen dual-source affording the high-yield syntheses of pricey endohedral clusterfullerenes†
- [6] Phosphonium salt and ZnX2–PPh3 integrated hierarchical POPs: tailorable synthesis and highly efficient cooperative catalysis in CO2 utilization†
- [7] Paper-based platforms with coulometric readout for ascorbic acid determination in fruit juices†
- [8] Independent tuning of multiple biomaterial properties using protein engineering†
- [9] An unusual chiral 3D inorganic connectivity featuring a {Pb18} wheel: rapid and highly selective and sensitive sensing of Co(ii)†
- [10] Functional conductive nanomaterials via polymerisation in nano-channels: PEDOT in a MOF†

Journal Name:Nanoscale
Research Products
-
CAS no.: 16679-94-0
-
CAS no.: 10094-41-4









